2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-tert-butyl-4-methylphenol, is reacted with a suitable halogenating agent to form 2-tert-butyl-4-methylphenoxy halide.
Nucleophilic Substitution: The phenoxy halide is then reacted with 2-fluoroaniline under basic conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the tert-butyl group or the phenyl ring.
Reduction: Reduction reactions may target the acetamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used and may include various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of acetamides are often explored for their potential as pharmaceutical agents, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity or chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-butyl-4-methylphenoxy)-N-(2-chlorophenyl)acetamide
- 2-(2-tert-butyl-4-methylphenoxy)-N-(2-bromophenyl)acetamide
- 2-(2-tert-butyl-4-methylphenoxy)-N-(2-iodophenyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide may impart unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-13-9-10-17(14(11-13)19(2,3)4)23-12-18(22)21-16-8-6-5-7-15(16)20/h5-11H,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQIAEDGPQBRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2F)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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